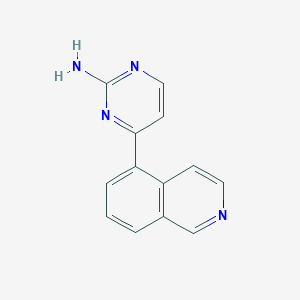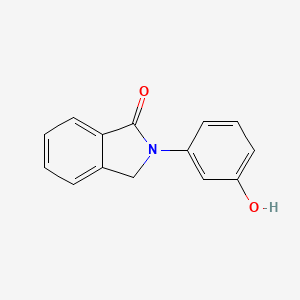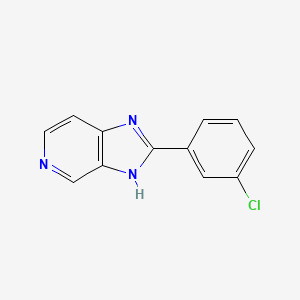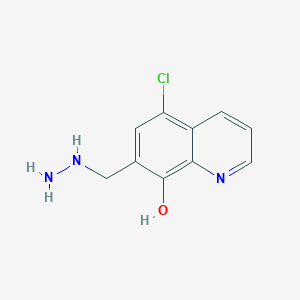![molecular formula C14H10O3 B15067430 8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one CAS No. 69169-70-6](/img/structure/B15067430.png)
8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one is a complex organic compound with the molecular formula C14H10O3. It features a naphtho[2,3-b]pyran structure, which is a fused ring system containing both naphthalene and pyran rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the visible-light-mediated [3+2] cycloaddition reaction has been developed for the synthesis of related naphtho[2,3-b]furan-4,9-diones . This method is environmentally friendly and offers good yields with excellent regioselectivity and functional group tolerance.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthetic strategies are likely employed. These methods focus on minimizing waste and using sustainable resources.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
6,8,9-Trihydroxy-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione: A pigment with similar structural features and biological activities.
2H-Pyran-2-one derivatives: Compounds with a pyran ring that exhibit various biological activities.
Uniqueness
8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties. These modifications can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
8-hydroxy-4-methylbenzo[g]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-8-4-14(16)17-13-7-10-5-11(15)3-2-9(10)6-12(8)13/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIYMKKJMXPSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3C=CC(=CC3=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498721 |
Source


|
| Record name | 8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69169-70-6 |
Source


|
| Record name | 8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B15067355.png)
![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15067360.png)




![10,10-Difluoro-2,7-diaza-spiro[4.5]decan-1-one hydrochloride](/img/structure/B15067392.png)







